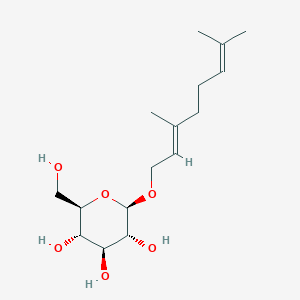

![molecular formula C13H9ClO2 B1612777 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 5728-40-5](/img/structure/B1612777.png)

3-Chloro-[1,1'-biphenyl]-4-carboxylic acid

Vue d'ensemble

Description

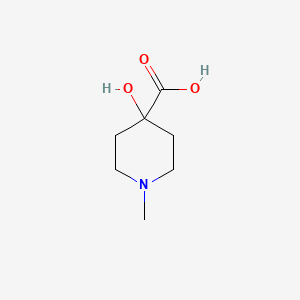

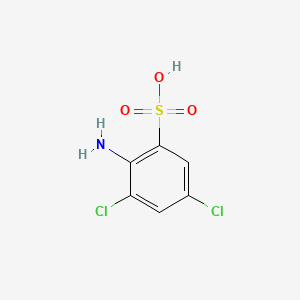

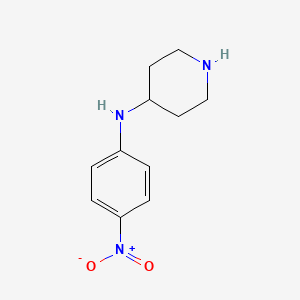

3-Chloro-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound with the IUPAC name (3’-chloro [1,1’-biphenyl]-4-yl)acetic acid . It is a derivative of biphenyl, which consists of two connected phenyl rings .

Molecular Structure Analysis

The molecular structure of 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid consists of a biphenyl core with a chlorine atom attached to one of the phenyl rings and a carboxylic acid group attached to the other . The exact molecular formula was not found in the searched resources.

Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid could potentially include electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation or acylation . In these reactions, the aromatic ring of the compound could act as a nucleophile, attacking an electrophilic carbocation .

Applications De Recherche Scientifique

Electrochemical Reactions

3-Chloro-[1,1'-biphenyl]-4-carboxylic acid is involved in electrochemically induced reactions. For example, electro-induced SRN1 reactions starting from 1,4-dichlorobenzene can lead to the selective formation of compounds like 3',5'-di-tert-butyl-4-chloro-4'-hydroxy-1,1'-biphenyl, which can be further modified to obtain 3',5'-di-tert-butyl-4'-hydroxy-1,1'-biphenyl-4-carboxylic acid (Combellas et al., 1993).

Synthesis of Novel Compounds

This compound plays a role in the synthesis of various novel chemicals. For instance, it has been used in the preparation of Biphenyl 4-carboxylic acid((3- chloro 2-(substituted phenyl) - 4- oxo azetidine-1-yl) amide, synthesized by reacting with chloro acetyl chloride (Patel et al., 2009).

Optical Applications

It is involved in the synthesis of compounds with potential optical applications. For example, a study synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, where one compound exhibited significant optical nonlinearity and potential for optical limiting applications (Chandrakantha et al., 2013).

Antibacterial and Antifungal Activities

Compounds derived from 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid have been studied for their antibacterial and antifungal properties. For instance, tri- and diorganotin(IV) carboxylates synthesized using this compound were screened for such activities (Ahmad et al., 2002).

Pharmacological Research

While excluding drug use and dosage information, it's noteworthy that derivatives of this compound are explored in pharmacological research. For example, novel biphenyl ester derivatives synthesized from it have been studied as tyrosinase inhibitors, with potential pharmaceutical applications (Kwong et al., 2017).

Mécanisme D'action

Target of Action

3-Chloro-[1,1’-biphenyl]-4-carboxylic acid, also known as 2-Chloro-4-phenylbenzoic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways involved in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets results in changes to these pathways, leading to the formation of new carbon-carbon bonds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the creation of new organic compounds, which can be used in various industrial applications .

Safety and Hazards

The safety data sheet for a similar compound, 3-Chlorobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for research on 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid were not found in the searched resources, one relevant paper suggests that similar compounds could be used in the synthesis of new pharmaceuticals . This suggests potential future research directions in drug discovery and development.

Propriétés

IUPAC Name |

2-chloro-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJOLCGREMQDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614670 | |

| Record name | 3-Chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

5728-40-5 | |

| Record name | 3-Chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)